molecular formula C8H10N2OS B2702974 N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 63380-16-5

N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2702974
CAS No.: 63380-16-5
M. Wt: 182.24
InChI Key: BLNDOUISRMYVEB-UHFFFAOYSA-N
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Description

N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic organic compound belonging to the class of pyridine-3-carboxamides. These compounds are significant in medicinal and agricultural chemistry due to their role as versatile building blocks for creating biologically active molecules . The core pyridine-3-carboxamide structure is a key heterocycle found in nature, such as in the coenzyme vitamin B6 family, and is known to exhibit a wide spectrum of biological activities . The specific substitution pattern on the pyridine ring, including the methylsulfanyl group at the 2-position and the N-methyl carboxamide at the 3-position, defines its potential reactivity and application in research. Pyridine-3-carboxamide analogs have been extensively studied and reported to possess various pharmacological properties, including antibacterial and antiviral activities . For instance, structurally related N-(4-phenylthiazol-2-yl) nicotinamide analogs have demonstrated promising efficacy in protecting tomato plants against bacterial wilt caused by Ralstonia solanacearum , highlighting the potential of this chemical class in developing novel anti-microbial agents for agricultural research . Furthermore, substituted nicotinamide and pyridazinecarboxamide compounds are investigated in pharmaceutical research as modulators of key cytokines like IL-12, IL-23, and IFNalpha, indicating their relevance in immunology and the study of autoimmune and inflammatory diseases . As a research chemical, this compound serves as a valuable intermediate for further synthetic elaboration and structure-activity relationship (SAR) studies aimed at discovering new therapeutic or agrochemical candidates. THIS PRODUCT IS FOR RESEARCH USE ONLY (RUO) AND IS NOT INTENDED FOR DIAGNOSTIC, THERAPEUTIC, OR PERSONAL USE.

Properties

IUPAC Name

N-methyl-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-9-7(11)6-4-3-5-10-8(6)12-2/h3-5H,1-2H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNDOUISRMYVEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC=C1)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carboxamide with methyl mercaptan in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another approach involves the direct methylation of 2-(methylsulfanyl)pyridine-3-carboxamide using methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in a polar aprotic solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions may be optimized for cost-effectiveness and yield. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran (THF), and diethyl ether.

    Substitution: Sodium hydride, dimethylformamide (DMF), and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Scientific Research Applications

The applications of N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide can be categorized as follows:

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including oxidation and substitution, leading to the formation of diverse derivatives.

Biology

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various bacterial strains. Its mechanism may involve interaction with microbial enzymes or receptors.
  • Potential Anticancer Properties : Studies suggest that this compound may inhibit tumor growth and cell proliferation in different cancer models, indicating its potential as an anticancer agent .

Medicine

  • Therapeutic Applications : The compound is explored for its therapeutic effects, particularly in drug development for diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways makes it a candidate for further pharmacological studies .

Industry

  • Development of Specialty Chemicals : this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in material science.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antibacterial activity of this compound against several strains of bacteria. Results demonstrated significant inhibition, suggesting potential use in treating bacterial infections.
  • Cancer Cell Proliferation Inhibition : In vitro experiments showed that this compound reduced the viability of cancer cells in a dose-dependent manner, indicating its potential as an anticancer therapeutic .
  • Inflammatory Response Modulation : Research indicated that this compound could suppress pro-inflammatory cytokine production in cell cultures, highlighting its potential application in inflammatory disease management .

Mechanism of Action

The mechanism of action of N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Features
N-Methyl-2-(methylsulfanyl)pyridine-3-carboxamide C₉H₁₂N₂OS 196.27* Methylsulfanyl, N-methyl carboxamide Moderate lipophilicity, hydrogen bonding capacity
Pyridine-3-Carboxamide C₆H₆N₂O 122.12 Carboxamide High glide ligand efficiency (-0.597)
N-Cycloheptyl-2-(methylsulfanyl)pyridine-3-carboxamide C₁₄H₂₀N₂OS 264.39 Cycloheptyl substituent Increased steric bulk, higher molecular weight
2-(Aminosulfonyl)-N-methyl-3-pyridinecarboxamide C₇H₉N₃O₃S 227.23 Sulfamoyl group Enhanced polarity, potential solubility
N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamide (PJY) C₉H₁₂N₂OS 196.27 N,N-dimethyl carboxamide Higher lipophilicity, reduced hydrogen bonding

*Molecular weight calculated based on formula from .

Binding Affinity and Ligand Efficiency

Data from EGFR docking studies () highlight critical differences:

  • Pyridine-3-Carboxamide (lacks methylsulfanyl/N-methyl groups) exhibits a docking score of -5.376 and glide ligand efficiency of -0.597 , outperforming 1-Chloro-3-naphthalen-1-yl-propan-2-one (-5.315 docking score) . Its hydrogen bond contribution (-0.320) suggests strong receptor interactions.
  • This compound likely benefits from the methylsulfanyl group’s hydrophobic interactions (glide lipo ~-1.089 for similar compounds ), but the N-methyl group may reduce hydrogen bonding compared to non-methylated analogs.
  • PJY (N,N-dimethyl analog) lacks direct docking data but is structurally analogous.

Key Research Findings

Hydrophobic vs. Hydrogen Bond Trade-offs : Methylsulfanyl groups optimize hydrophobic interactions (glide lipo values) but may compromise hydrogen bonding, as seen in Pyridine-3-Carboxamide’s glide H bond score (-0.320) .

Substituent Effects on Binding : N-methylation in carboxamides reduces hydrogen bond capacity compared to unmethylated analogs, as observed in PJY .

Structural Diversity and Target Selectivity : Modifications like cycloheptyl or sulfamoyl groups () diversify interaction profiles, enabling tailored receptor targeting.

Biological Activity

N-methyl-2-(methylsulfanyl)pyridine-3-carboxamide (CAS Number: 63380-16-5) is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its structure, synthesis, biological properties, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H9N3OSC_8H_9N_3OS. The compound features a pyridine ring substituted with a methylsulfanyl group and a carboxamide functional group. The presence of these functional groups contributes to its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Direct Substitution : Reacting 2-chloro-pyridine with methylsulfanyl amine.
  • Condensation Reactions : Combining pyridine derivatives with methylsulfanyl-containing reagents under acidic or basic conditions.
  • Oxidation and Reduction Reactions : Modifying similar compounds to introduce the desired functional groups.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly:

1. Antibacterial Properties
The compound has been studied for its antibacterial effects against various strains of bacteria. It shows potential as a lead compound in developing treatments for bacterial infections.

2. Interaction with Biological Targets
Studies suggest that this compound may interact with enzymes or receptors involved in cellular signaling pathways. For instance, it may bind to cannabinoid receptors, indicating potential therapeutic applications in pain management and inflammation.

3. Antioxidant Activity
Similar compounds have demonstrated antioxidant properties, suggesting that this compound could also mitigate oxidative stress-related diseases.

The mechanism of action involves the interaction of this compound with specific molecular targets, modulating their activity through:

  • Hydrogen Bonding : The functional groups allow for hydrogen bond formation, influencing enzyme activity.
  • Metal Ion Coordination : The compound can interact with metal ions, affecting various biochemical pathways.
  • Redox Reactions : Participation in redox reactions may contribute to its antioxidant capabilities.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Mercaptopyridine-3-carboxylic AcidContains a thiol groupPrecursor for synthesis
N,N-Dimethyl-2-(methylsulfanyl)pyridine-3-carboxamideTwo methyl groups on nitrogenIncreased lipophilicity
2-Methylthio-pyrido-triazolopyrimidinesContains triazole and pyrimidine moietiesExhibits antioxidant activity

This compound stands out due to its specific combination of functional groups that confer distinct biological activities compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Pharmaceutical Development : Due to its antibacterial activity, it is being explored as a candidate for new antibiotics targeting resistant bacterial strains.
  • Antioxidant Research : Investigations into its antioxidant properties have suggested potential applications in treating oxidative stress-related conditions.
  • Cancer Research : Preliminary studies indicate possible anticancer properties, warranting further exploration into its efficacy against cancer cell lines.

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